molecular formula C9H5FINO B3027547 6-Fluoro-3-iodoquinolin-4(1H)-one CAS No. 1330752-82-3

6-Fluoro-3-iodoquinolin-4(1H)-one

Cat. No. B3027547
CAS RN: 1330752-82-3
M. Wt: 289.04 g/mol
InChI Key: MLBJEALBMJAVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-iodoquinolin-4(1H)-one is a compound that belongs to the quinolone family, a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties. The presence of fluorine and iodine atoms on the quinolone core is likely to influence its reactivity and physical properties, as well as its potential as a pharmacophore.

Synthesis Analysis

The synthesis of quinolone derivatives often involves multi-step reactions that may include cyclization, substitution, and functional group transformations. For instance, the synthesis of 1,3,4-oxadiazole thioether derivatives bearing the 6-fluoroquinazolinylpiperidinyl moiety was achieved using a pharmacophore hybrid approach, indicating the potential for complex synthetic routes in the creation of quinolone derivatives . Additionally, the catalyst-free synthesis of 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones under ultrasonic conditions suggests that innovative techniques are being employed to streamline the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of quinolone derivatives can be characterized by various spectroscopic methods. For example, the structure of a novel 1,3,4-oxadiazole thioether derivative was confirmed by 1H NMR, 13C NMR, and HRMS spectra, and further corroborated by single-crystal X-ray diffraction analysis . The presence of substituents on the quinolone core can lead to the formation of tautomeric forms, as seen in the computational study of 3-substituted 6-fluoro-1,4-dihydro-4-oxoquinoline derivatives .

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions, including photoinduced processes. For example, ciprofloxacin, a fluoroquinolone, undergoes photodegradation involving substitution and decarboxylation reactions . The photochemistry of quinolone derivatives is complex and can be influenced by the presence of different substituents and environmental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. The introduction of fluorine atoms can enhance the stability and lipophilicity of these compounds. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence and high stability against light and heat, which are desirable properties for a fluorescent labeling reagent . The presence of halogen atoms can also affect the crystal structure and intermolecular interactions, as seen in the study of metastable forms of 6-chloroquinolin-2(1H)-one .

Scientific Research Applications

Antimicrobial and Antitubercular Applications

6-Fluoro-3-iodoquinolin-4(1H)-one and its derivatives have been studied for their antimicrobial properties. A study by de Macedo et al. (2017) demonstrated the synthesis of 4-hydroxyquinolin-2(1H)-ones, including derivatives of this compound, which showed significant antimicrobial activity against Mycobacterium tuberculosis and Mycobacterium bovis, with minimal toxicity to human cells (de Macedo et al., 2017). Similarly, Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, some containing fluoro substitutions, which exhibited potent antimicrobial activity (Ansari & Khan, 2017).

Fluorescence and Imaging Applications

Research by Singh and Singh (2007) on novel fluorophores, including derivatives of this compound, focused on their fluorescence properties in various solvents. These fluorophores were used for labeling nucleosides and oligodeoxyribonucleotides, demonstrating their potential in biological imaging and diagnostic applications (Singh & Singh, 2007).

Neuroimaging and Alzheimer's Disease Research

In the context of neuroimaging, Collier et al. (2017) reported on the synthesis and application of Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240), derived from this compound, for PET imaging of neurofibrillary tangles in Alzheimer's disease (Collier et al., 2017). Lohith et al. (2018) further explored this application, demonstrating the tracer's potential for imaging neurofibrillary tangles in Alzheimer's disease patients and controls (Lohith et al., 2018).

Antifungal and Herbicidal Applications

Xu et al. (2007) synthesized novel quinazoline derivatives, including those derived from this compound, which displayed significant antifungal activities, particularly against Fusarium oxysporum (Xu et al., 2007). Additionally, Huang et al. (2005) explored the herbicidal activity of fluoro-isoindoline-diones derived from similar compounds, noting their potential in agricultural applications (Huang et al., 2005).

properties

IUPAC Name

6-fluoro-3-iodo-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBJEALBMJAVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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